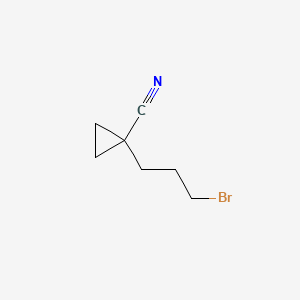
1-(3-Bromopropyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a bromopropyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the reaction of an alkene with a dihalocarbene generated from a haloform and a strong base can yield cyclopropane derivatives . Another method involves the use of the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of more stable compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Cyclopropane Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions, often using catalysts like palladium or nickel.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives with various functional groups.
Oxidation and Reduction: Products include amines, carboxylic acids, and other derivatives.
Cyclopropane Ring Opening: Products include linear or branched aliphatic compounds.
科学的研究の応用
1-(3-Bromopropyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-(3-Bromopropyl)cyclopropane-1-carbonitrile exerts its effects involves its ability to undergo various chemical transformations. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of diverse products .
類似化合物との比較
Similar Compounds
Cyclopropane-1-carbonitrile: Lacks the bromopropyl group, making it less reactive in substitution reactions.
1-(3-Chloropropyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(3-Bromopropyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, affecting its chemical behavior and applications.
Uniqueness
1-(3-Bromopropyl)cyclopropane-1-carbonitrile is unique due to the presence of both a bromopropyl group and a nitrile group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
特性
分子式 |
C7H10BrN |
|---|---|
分子量 |
188.06 g/mol |
IUPAC名 |
1-(3-bromopropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H10BrN/c8-5-1-2-7(6-9)3-4-7/h1-5H2 |
InChIキー |
KOUYWRWBKLVMKY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCCBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


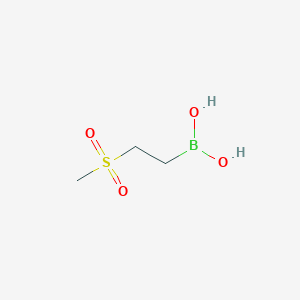
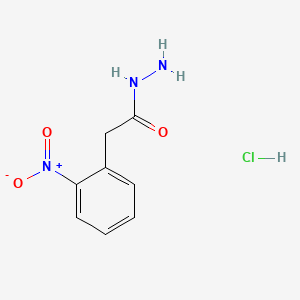
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
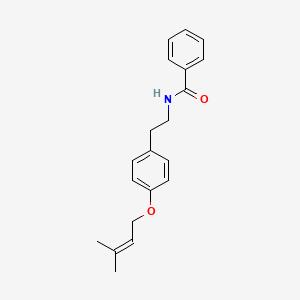
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
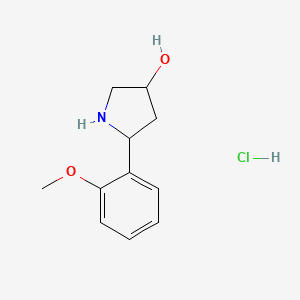
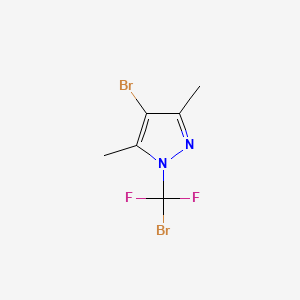
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)
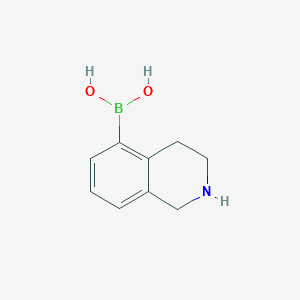


![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
